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Compound of Interest

Compound Name: 2-Chloro-5-ethynylpyridin-4-amine

CAS No.: 1261079-58-6

Cat. No.: B1454623

Get Quote

High-Value Scaffold for Orthogonal Diversification in Kinase & Covalent Inhibitor Discovery[1]

Executive Summary & Chemical Space Analysis[1]
2-Chloro-5-ethynylpyridin-4-amine represents a "privileged" trifunctional scaffold in modern

medicinal chemistry. Its value lies in the orthogonality of its three reactive handles, allowing

medicinal chemists to sequentially elaborate the molecule without protecting group maneuvers.

C2-Chloro: An electrophilic handle for

or Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), typically used to
attach the "tail" or solubilizing group of a drug candidate.[1]

C4-Amine: A hydrogen bond donor/acceptor motif.[1] In kinase inhibitors, this often interacts

with the hinge region (e.g., Glu/Met residues) of the ATP-binding pocket.

C5-Ethynyl: A versatile carbon handle.[1] It serves as a precursor for triazoles (via CuAAC

"Click" chemistry), a rigid linker for PROTACs, or a "warhead" precursor for covalent cysteine

targeting.
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Structural Properties Table[1]
Property Value / Descriptor

IUPAC Name 2-Chloro-5-ethynylpyridin-4-amine

Core Scaffold Pyridine

Molecular Formula

Key Precursor CAS 800402-12-4 (2-Chloro-5-iodopyridin-4-amine)

Electronic Character
Electron-deficient ring (Pyridine + Cl) balanced

by electron-donating amine (-NH2).[1]

pKa (Calculated) ~4.5 (Pyridine N), ~22 (Terminal Alkyne)

Primary Utility
Kinase Hinge Binder, PROTAC Linker,

Fragment-Based Drug Discovery (FBDD).

Synthetic Architecture: Validated Protocols
The synthesis of 2-chloro-5-ethynylpyridin-4-amine is not a single-step process.[1][2] It

requires a high-fidelity sequence starting from commercially available 2-chloropyridin-4-amine.

[1] The critical step is the regioselective iodination at C5, followed by a Sonogashira coupling.

Diagram 1: Synthetic Pathway (Linear Workflow)

2-Chloropyridin-4-amine
(Starting Material)

Regioselective Iodination
(NIS, MeCN)

 Electrophilic Subst. 2-Chloro-5-iodopyridin-4-amine
(CAS 800402-12-4)

 Yield: ~85% Sonogashira Coupling
(TMS-Acetylene, Pd/Cu)

 Cross-Coupling TMS-Protected Intermediate Inert Atm. Desilylation
(K2CO3, MeOH)

 Deprotection 2-Chloro-5-ethynylpyridin-4-amine
(Target)

 Yield: >90%

Click to download full resolution via product page

Caption: Linear synthetic route emphasizing the critical isolation of the iodinated intermediate

(CAS 800402-12-4).

Detailed Experimental Protocol
Step 1: Regioselective Iodination (C5 Functionalization)
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The amino group at C4 is a strong ortho/para director. Since C2 is blocked by Chlorine and C3

is sterically crowded (flanked by Cl and NH2), iodination occurs preferentially at C5.

Reagents: 2-Chloropyridin-4-amine (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq), Acetonitrile

(MeCN).

Procedure:

Dissolve starting amine in MeCN (0.5 M concentration).

Cool to 0°C. Add NIS portion-wise over 30 minutes to prevent exotherms.

Allow to warm to Room Temperature (RT) and stir for 4 hours.

Monitor: LCMS should show conversion to M+126 mass (Iodine).

Workup: Quench with saturated aqueous sodium thiosulfate (to remove excess iodine).

Extract with EtOAc.

Product:2-Chloro-5-iodopyridin-4-amine (Solid).

Step 2: Sonogashira Coupling (Introduction of Alkyne)
Critical Control Point: Oxygen exclusion is vital to prevent homocoupling of the alkyne (Glaser

coupling).

Reagents: 5-Iodo intermediate (1.0 eq), Trimethylsilylacetylene (TMS-acetylene, 1.5 eq),

(5 mol%), CuI (2 mol%),

(3.0 eq), THF/DMF (dry).

Procedure:

Degassing: Sparge the solvent mixture with Argon for 20 minutes before adding catalyst.

Add Pd catalyst and CuI.[3] Stir for 5 minutes.

Add TMS-acetylene via syringe.[1]
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Heat to 50°C for 6–12 hours.

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Step 3: Desilylation (Unmasking the Warhead)
Reagents: TMS-intermediate,

(2.0 eq), Methanol.

Procedure: Stir at RT for 1 hour. The TMS group cleaves rapidly.

Isolation: Aqueous workup or direct concentration and filtration if salt-free product is required.

[1]

Reactivity Profile & Orthogonal Functionalization[1]
The power of this molecule is its ability to serve as a hub for Divergent Synthesis. The three

functional groups react under mutually exclusive conditions.

Diagram 2: Divergent Reactivity Map[1]
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2-Chloro-5-ethynyl
pyridin-4-amine

Suzuki Coupling (C2)
(Ar-B(OH)2, Pd)
Extends Scaffold

 Site 1: Cl Displacement

CuAAC 'Click' (C5)
(R-N3, Cu)

Triazole Formation

 Site 2: Alkyne Cycloadd.

Amide Coupling (C4-NH2)
(R-COCl)

Rare/Difficult

 Site 3: Low Nucleophilicity

Buchwald-Hartwig (C2)
(R-NH2, Pd)
Amination

 Site 1: Alt. Path

Sonogashira (C2)
(Requires forcing conditions)

 Site 1: High Temp
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Caption: Orthogonal reactivity map. C2 (Chlorine) and C5 (Alkyne) are the primary vectors for

library generation.

Strategic Considerations
Order of Operations:

Path A (Standard): Perform "Click" chemistry on the alkyne first (C5), then functionalize the

Chlorine (C2).

Path B (Suzuki First): If the C2-coupling partner is sensitive to Cu (used in Click), perform

the Suzuki coupling at C2 first. The alkyne is generally stable to Suzuki conditions (

).
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C4-Amine Reactivity: The amine at C4 is electron-poor due to the pyridine ring.[1] It is a poor

nucleophile. Acylation (amide formation) is difficult and often requires aggressive conditions

(NaH/Acyl Chloride), which might be incompatible with the alkyne. Recommendation: Use

the amine primarily as a static H-bond donor, not a synthetic handle.

Medicinal Chemistry Applications
Case Study: Kinase Inhibitor Design
In the context of Type I or Type II kinase inhibitors, the pyridine nitrogen and the C4-amino

group often form a "donor-acceptor" motif that binds to the kinase hinge region (e.g., interacting

with the backbone of Met/Glu/Asp).

The "Tail" (C2): The chlorine is replaced by a solubilizing group (e.g., N-methyl piperazine

linked via a phenyl ring) to reach into the solvent-exposed region.

The "Warhead" (C5): The ethynyl group targets a cysteine residue in the binding pocket

(Covalent Inhibition) or is converted into a triazole to pick up interactions in the hydrophobic

back-pocket.

Linker Chemistry (PROTACs)
The rigid linearity of the alkyne at C5 makes this scaffold ideal for PROTAC (Proteolysis

Targeting Chimera) linkers. The alkyne restricts degrees of freedom, potentially improving the

entropy of ternary complex formation (Target-PROTAC-E3 Ligase).
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Precursor Synthesis & Characterization

Source: CymitQuimica / PubChem.

Compound: 2-Chloro-5-iodo-pyridin-4-amine (CAS 800402-12-4).[1][4]

Relevance: This is the verified starting material for the ethynyl deriv
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Relevance: Standard protocols for Pd/Cu catalyzed alkynyl

Pyridine Scaffold Utility

Source: National Institutes of Health (NIH) / PubMed.
Title: Synthesis of 2-substituted-5-halo-2,3-dihydro-4(H)-pyrimidin-4-ones and their
derivatization utilizing the Sonogashira coupling.
Relevance: Demonstrates the chemical compatibility of halo-amine-heterocycles with
Sonogashira conditions.

Commercial Availability of Analogs

Source: BLD Pharm / Sigma Aldrich.
Relevance: Verification of the "Ethynyl-Pyridine" chemical space and available building
blocks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1454623/docs#technical-monograph-2-chloro-5-
ethynylpyridin-4-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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